tert-Butyl (2,5,6-trichloropyrimidin-4-yl)carbamate
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Overview
Description
tert-Butyl (2,5,6-trichloropyrimidin-4-yl)carbamate: is a chemical compound with the molecular formula C9H11Cl3N2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2,5,6-trichloropyrimidin-4-yl)carbamate typically involves the reaction of 2,5,6-trichloropyrimidine with tert-butyl carbamate in the presence of a base. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2,5,6-trichloropyrimidin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide at elevated temperatures.
Major Products Formed:
Substitution Reactions: The major products are substituted pyrimidines where the chlorine atoms are replaced by the nucleophiles.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry: tert-Butyl (2,5,6-trichloropyrimidin-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological targets. It is also used in the development of potential therapeutic agents .
Medicine: It is investigated for its activity against various biological targets, including enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-Butyl (2,5,6-trichloropyrimidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate
- tert-Butyl (2,5-dichloropyrimidin-4-yl)carbamate
- tert-Butyl (2,4,6-trichloropyrimidin-5-yl)carbamate
Comparison: tert-Butyl (2,5,6-trichloropyrimidin-4-yl)carbamate is unique due to the specific positioning of the chlorine atoms on the pyrimidine ring. This positioning can influence the compound’s reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Properties
Molecular Formula |
C9H10Cl3N3O2 |
---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
tert-butyl N-(2,5,6-trichloropyrimidin-4-yl)carbamate |
InChI |
InChI=1S/C9H10Cl3N3O2/c1-9(2,3)17-8(16)15-6-4(10)5(11)13-7(12)14-6/h1-3H3,(H,13,14,15,16) |
InChI Key |
NGRYOJWNQUDELG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=NC(=N1)Cl)Cl)Cl |
Origin of Product |
United States |
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